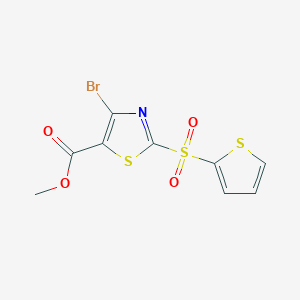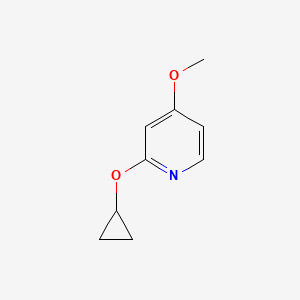
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and then functionalized to attach to the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
化学反応の分析
Types of Reactions
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
科学的研究の応用
N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with specific properties
作用機序
The mechanism of action of N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
What sets N-Methyl-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine apart is its specific combination of the pyrrolidine and pyridine rings, which can confer unique biological and chemical properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c1-12-8-10-4-5-11(13-9-10)14-6-2-3-7-14/h4-5,9,12H,2-3,6-8H2,1H3 |
InChIキー |
HOQQSXBOHPNJIY-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN=C(C=C1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
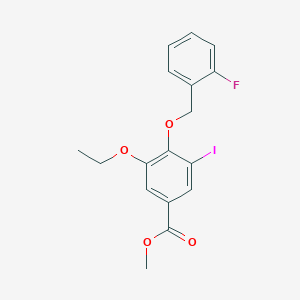

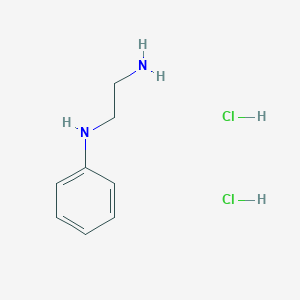
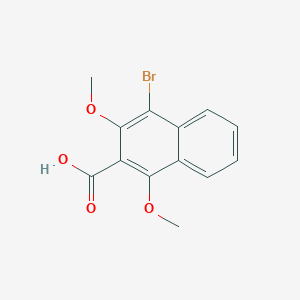

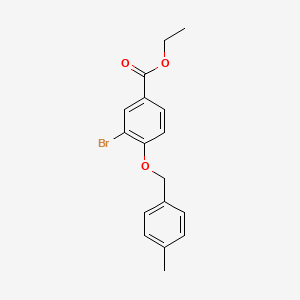
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)
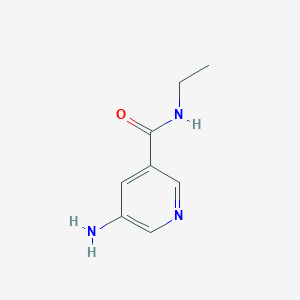
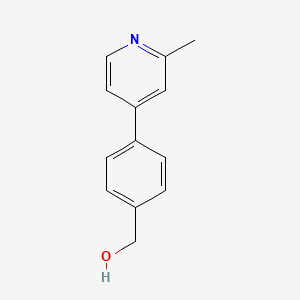
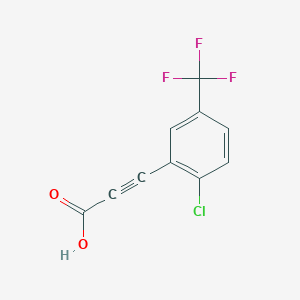
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
